molecular formula C9H12N2O2 B1267521 5,5-Dicyclopropylimidazolidine-2,4-dione CAS No. 7250-75-1

5,5-Dicyclopropylimidazolidine-2,4-dione

Numéro de catalogue: B1267521
Numéro CAS: 7250-75-1
Poids moléculaire: 180.2 g/mol
Clé InChI: ACISZUHKKBVJSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,5-Dicyclopropylimidazolidine-2,4-dione is a synthetic derivative of imidazolidine-2,4-dione, commonly known as hydantoin. The hydantoin core scaffold is extensively utilized in medicinal chemistry due to its wide range of biological activities and its ability to serve as a versatile precursor for the synthesis of diverse heterocyclic compounds . The distinct 5,5-dicyclopropyl substitution on the hydantoin ring is a key structural feature of interest for structure-activity relationship (SAR) studies, as modifications at the C-5 position are known to significantly influence the compound's biological properties and binding affinity to molecular targets . This compound is of significant value in pharmacological research, particularly in the development of new antitumor and antimicrobial agents. Hydantoin derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines, including colorectal carcinoma (HCT-116), hepatoblastoma (HePG-2), and breast adenocarcinoma (MCF-7) . The mechanism of action for related active hydantoin derivatives often involves the induction of apoptosis (programmed cell death) by diminishing levels of anti-apoptotic proteins such as BCL-2, promoting cell cycle arrest, and inhibiting key oncogenic signaling pathways . Furthermore, hydantoin-based structures are frequently investigated for their antibacterial potential, especially against Gram-positive bacterial strains, making them a valuable chemotype in the search for new antibiotics to address multidrug resistance . Researchers will find this compound to be a promising building block for constructing molecular hybrids, such as Schiff's bases, which can enhance biological activity and selectivity . Its structural features make it a compelling candidate for further optimization and evaluation in drug discovery programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

5,5-dicyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISZUHKKBVJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283163
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-75-1
Record name NSC30165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclocondensation of Urea with Dicyclopropyl Diketone

The Biltz synthesis is a classical route for hydantoins, adapted for 5,5-dicyclopropyl derivatives. This method involves the reaction of 1,2-dicyclopropyl-1,2-diketone with urea under alkaline conditions.

Procedure:

  • Reactants :

    • 1,2-Dicyclopropyl-1,2-diketone (1 equiv)
    • Urea (1.2 equiv)
    • Sodium hydroxide (2.5 M in ethanol)
  • Conditions :

    • Reflux in ethanol for 2–4 hours.
    • Acidification with HCl to precipitate the product.
  • Yield : 60–75% after recrystallization.

Key Data:
Parameter Value
Reaction Time 2–4 hours
Temperature 78°C (ethanol reflux)
Purity (HPLC) >95%
Melting Point 221–223°C

Mechanistic Insight : The reaction proceeds via nucleophilic attack of urea on the diketone, followed by cyclization and dehydration.

Dehydrative Cyclization of Amino Acids

Amino acid derivatives serve as precursors for asymmetrically substituted hydantoins. For 5,5-dicyclopropylimidazolidine-2,4-dione, cyclopropylglycine is condensed with urea or thiourea.

Procedure:

  • Reactants :

    • L-Cyclopropylglycine (1 equiv)
    • Urea (1.5 equiv)
    • 1,3-Diphenylphosphoryl oxaziridine (DPPOX) as an oxidizing agent
  • Conditions :

    • Reflux in acetonitrile with triethylamine at 50°C for 60 minutes.
  • Yield : 80–90% after recrystallization.

Key Data:
Parameter Value
Catalyst Triethylamine
Solvent Acetonitrile
Purity (HPLC) >98%

Advantages : High regioselectivity and compatibility with sensitive functional groups.

N-Alkylation strategies enable the introduction of cyclopropyl groups post-cyclization. This method is ideal for generating derivatives with varying substituents.

Procedure:

  • Reactants :

    • 5,5-Unsubstituted imidazolidine-2,4-dione (1 equiv)
    • Cyclopropyl bromide (2.2 equiv)
    • Potassium carbonate (base)
  • Conditions :

    • Reflux in DMF at 80°C for 12 hours.
  • Yield : 50–65% after column chromatography.

Key Data:
Parameter Value
Base K₂CO₃
Solvent DMF
Reaction Scale Up to 100 g

Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Photoinduced Eosin-Y Catalyzed Synthesis

A green chemistry approach utilizes eosin-Y as an organocatalyst under visible light.

Procedure:

  • Reactants :

    • Dicyclopropyl diketone (1 equiv)
    • Urea (1.5 equiv)
    • Eosin-Y (5 mol%)
  • Conditions :

    • Irradiation with blue LEDs in DMSO at room temperature for 6 hours.
  • Yield : 70–85%.

Key Data:
Parameter Value
Catalyst Loading 5 mol%
Solvent DMSO
Energy Source 450 nm LEDs

Advantages : Eliminates toxic solvents and reduces energy consumption.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Biltz Synthesis 60–75 >95 High Moderate
Dehydrative Cyclization 80–90 >98 Moderate Low
Alkylation 50–65 >90 Low High
Eosin-Y Catalyzed 70–85 >95 High Low

Key Findings :

  • The dehydrative cyclization method offers the highest yield and purity, making it optimal for pharmaceutical applications.
  • Eosin-Y catalyzed synthesis is preferable for sustainable production due to room-temperature conditions and low toxicity.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Alkylation methods often produce N-3 substituted byproducts. Purification via column chromatography or recrystallization is essential.
  • Solvent Selection :

    • Ethanol and acetonitrile are preferred for cyclocondensation, while DMSO enhances photoinduced reactions.
  • Catalyst Efficiency :

    • Piperidine (5 mol%) accelerates cyclocondensation but requires post-reaction neutralization.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to optimize heat transfer and reduce reaction times. Key parameters include:

  • Residence Time : 30–60 minutes.
  • Temperature Control : 50–80°C.
  • Automated Quenching : Immediate acidification to prevent decomposition.

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups

    Reduction: Formation of reduced imidazolidine derivatives

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that imidazolidine derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives of imidazolidine-2,4-dione have shown efficacy against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that certain derivatives can suppress the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance its interaction with biological targets involved in tumor growth.

Central Nervous System Activity

Recent studies have explored the central nervous system (CNS) activity of imidazolidine derivatives. For example, pharmacological screening has suggested that certain derivatives may possess analgesic properties, potentially beneficial for pain management . The ability to cross the blood-brain barrier could make these compounds valuable in treating neurological disorders.

Pesticidal Applications

The unique chemical structure of this compound has led to its evaluation as a pesticide. Preliminary studies suggest that it may be effective against specific agricultural pests while being less harmful to beneficial insects . This could lead to the development of safer pest control methods that minimize environmental impact.

Polymer Synthesis

In material science, this compound has been utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazolidine derivatives against a panel of bacterial strains using the disc diffusion method. Among them, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative study of different imidazolidine derivatives on cancer cell lines, this compound was found to induce significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

Mécanisme D'action

The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 5,5-Diphenylimidazolidine-2,4-dione
  • 5,5-Dimethylimidazolidine-2,4-dione
  • 5,5-Diethylimidazolidine-2,4-dione

Uniqueness

5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Activité Biologique

5,5-Dicyclopropylimidazolidine-2,4-dione is a compound with significant potential in pharmacology, particularly in the fields of anticancer and enzyme inhibition activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core structure, which is known for its diverse biological activities. The presence of cyclopropyl groups contributes to its unique properties, enhancing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of thiazolidine-2,4-dione and related compounds, including this compound. These compounds have shown promising results against different cancer cell lines.

  • Case Study: Anticancer Efficacy
    • A study evaluated several thiazolidine derivatives for their anticancer properties. Notably, a derivative similar to this compound exhibited an IC50 value of 0.081 μM against VEGFR-2, indicating strong anti-proliferative effects against cancer cells such as HT-29 and HCT116 .
CompoundCell LineIC50 (μM)
5-Dicyclopropylimidazolidine-2,4-dioneHT-290.081
Other DerivativeMCF-77.94

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Particularly, it has shown potential as a tyrosinase inhibitor.

  • Tyrosinase Inhibition
    • Inhibition assays revealed that derivatives similar to this compound demonstrated significant tyrosinase inhibitory activity with IC50 values comparable to established inhibitors like kojic acid .
CompoundIC50 (μM)Type of Inhibition
5w (similar derivative)11.2Mixed-type
Kojic Acid15.6Competitive

1. Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes such as tyrosinase and VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these enzymes, altering their conformation and inhibiting their activity.

2. Apoptosis Induction

Flow cytometric analyses indicated that treatment with certain derivatives led to increased apoptosis in cancer cell lines. For instance, one derivative increased early apoptosis rates significantly compared to untreated controls .

Toxicity and ADMET Properties

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles conducive to further development as therapeutic agents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.